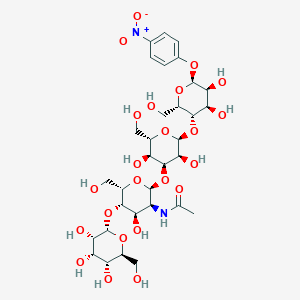

Gal β(1-4)GlcNAc β(1-3)Gal β(1-4)Glc-β-pNP

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Gal beta(1-4)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP is a useful research compound. Its molecular formula is C32H48N2O23 and its molecular weight is 828.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality Gal beta(1-4)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gal beta(1-4)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Glykosyltransferase-Forschung

Diese Verbindung wird in der Erforschung von Glykosyltransferasen verwendet, insbesondere der β1,3-N-Acetylglucosaminyltransferase (β3GnT)-Enzyme . Diese Enzyme synthetisieren eine einzigartige Kohlenhydratstruktur, die als Polylaktosamin (Poly-N-Acetyllaktosamin) bekannt ist und auf N- und O-Glykanen sowie Glykolipiden getragen wird . Diese Forschung ist grundlegend für das Verständnis der Struktur und Funktion von Kohlenhydraten in biologischen Systemen .

Biochemisches Reagenz

“Gal β(1-4)GlcNAc β(1-3)Gal β(1-4)Glc-β-pNP” ist ein biochemisches Reagenz, das als biologisches Material oder organische Verbindung für die biowissenschaftliche Forschung verwendet werden kann . Es wird in verschiedenen Laborverfahren und Experimenten eingesetzt .

Strukturanalyse von Oligosacchariden

Die Verbindung ist nützlich bei der Strukturanalyse von Oligosacchariden . Sie hilft bei der Unterscheidung verschiedener Galaktosebindungen und der Entfernung von Heterogenität aus Glykoproteinen .

Umgestaltung therapeutischer Antikörper

Diese Verbindung spielt eine Rolle bei der Umgestaltung therapeutischer Antikörper . Dies ist entscheidend für die Entwicklung effektiverer und gezielterer Therapien im Bereich der Immuntherapie .

Ziel für die Medikamentenentwicklung

Das Enzym UDP-Gal: GlcNAc-R β1,4-Galactosyltransferase, das mit dieser Verbindung interagiert, ist ein Ziel für die Medikamentenentwicklung . Das Verständnis der Interaktion zwischen dem Enzym und dieser Verbindung kann zur Entwicklung neuer Medikamente führen .

Bioinformatikanalyse

Die Verbindung wird in der Bioinformatikanalyse verwendet, insbesondere bei der Untersuchung von β3GnT-Enzymen, die an der Polylaktosaminsynthese beteiligt sind . Diese Forschung ist entscheidend für das Verständnis der Rolle dieser Enzyme in biologischen Systemen .

Wirkmechanismus

- Specifically, β4GalT1 transfers galactose (Gal) from UDP-galactose to the N-acetylglucosamine (β-GlcNAc) moiety present in the nonreducing end of acceptor glycan molecules. This process results in the synthesis of the disaccharide moiety LacNAc (Galβ1-4Glc), which has a β1-4-glycosidic linkage .

- This glycosylation process is essential for the modification of glycoproteins and glycolipids, impacting their function, stability, and recognition by other molecules .

- During lactation, β4GalT1 interacts with α-lactalbumin, forming a lactose synthase (LS) complex. This complex catalyzes the transfer of galactose from UDP-galactose to glucose, synthesizing lactose—the hallmark sugar of mammals .

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

Eigenschaften

IUPAC Name |

N-[(2S,3S,4R,5S,6S)-2-[(2S,3S,4S,5S,6S)-2-[(2S,3S,4R,5S,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48N2O23/c1-10(39)33-17-20(42)26(55-31-23(45)21(43)18(40)13(6-35)51-31)15(8-37)53-29(17)57-28-19(41)14(7-36)52-32(25(28)47)56-27-16(9-38)54-30(24(46)22(27)44)50-12-4-2-11(3-5-12)34(48)49/h2-5,13-32,35-38,40-47H,6-9H2,1H3,(H,33,39)/t13-,14-,15-,16-,17-,18-,19-,20+,21-,22+,23-,24-,25-,26+,27+,28-,29-,30+,31-,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJJUCUTPFYZNV-DFCDGZKBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)CO)OC5C(C(C(C(O5)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H]([C@@H](O[C@H]1O[C@H]2[C@H]([C@@H](O[C@H]([C@H]2O)O[C@@H]3[C@@H](O[C@H]([C@H]([C@H]3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)CO)O[C@H]5[C@H]([C@H]([C@H]([C@@H](O5)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48N2O23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693691 |

Source

|

| Record name | 4-Nitrophenyl alpha-L-allopyranosyl-(1->4)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->3)-alpha-L-allopyranosyl-(1->4)-alpha-L-gulopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

828.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197526-33-3 |

Source

|

| Record name | 4-Nitrophenyl alpha-L-allopyranosyl-(1->4)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->3)-alpha-L-allopyranosyl-(1->4)-alpha-L-gulopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.